2-Amino-3-methoxypropanoic acid hydrochloride, also known as (S)-2-amino-3-methoxypropanoic acid hydrochloride, is an organic compound with the molecular formula C₄H₁₀ClNO₃. It is a derivative of serine and is characterized by a methoxy group attached to the propanoic acid backbone. The compound exists as a white crystalline solid and is soluble in water, making it suitable for various biological applications. Its melting point is approximately 283.9 °C, and it has a boiling point of 125.5 °C at 760 mmHg .
As with any research chemical, proper safety precautions should be taken when handling 2-Amino-3-methoxypropanoic acid hydrochloride. Specific hazard information is not available, but general safety guidelines for handling unknown chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].
These reactions are essential for synthesizing derivatives and exploring its reactivity in biochemical pathways.
This compound has been identified as a mitochondrial enzyme inhibitor, particularly involved in protein synthesis pathways. Its biological activity suggests potential applications in research related to metabolic processes and mitochondrial function. Studies indicate that it may influence cellular metabolism by modulating enzyme activity, although specific mechanisms require further investigation .
The synthesis of 2-amino-3-methoxypropanoic acid hydrochloride can be achieved through several methods:
Each method offers different advantages in terms of yield, purity, and environmental impact.
2-Amino-3-methoxypropanoic acid hydrochloride has several applications:
Several compounds share structural similarities with 2-amino-3-methoxypropanoic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-serine | C₃H₇NO₃ | Natural amino acid; precursor in protein synthesis |
2-Amino-3-hydroxypropanoic acid | C₄H₉NO₃ | Hydroxyl group instead of methoxy; different reactivity |
N-Methylserine | C₄H₉NO₃ | Methylated form of serine; affects biological activity |
These compounds differ in functional groups and biological activities, highlighting the unique properties of 2-amino-3-methoxypropanoic acid hydrochloride while also showcasing its relationship to other amino acids and derivatives.
Irritant